molecular formula C22H22Cl2N2O2 B5121172 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione

Cat. No. B5121172
M. Wt: 417.3 g/mol
InChI Key: NVBJZNQZDJCBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione have been extensively studied in animal models. The compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. This effect is thought to underlie the anticonvulsant and analgesic properties of the compound. The compound has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione in lab experiments include its well-established synthesis method, its potent pharmacological effects, and its potential applications in the treatment of various neurological and psychiatric disorders. However, the compound has some limitations, including its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

The future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione include further investigation of its mechanism of action, its potential use in the treatment of various neurological and psychiatric disorders, and the development of more efficient synthesis methods. Additionally, the compound could be further modified to improve its pharmacological properties, such as its solubility and selectivity for specific receptors. Overall, 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione is a promising compound that has the potential to contribute to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione involves the reaction of 3,5-dichlorophenylacetic acid with benzylamine followed by cyclization with ethyl acetoacetate. The resulting compound is then hydrogenated in the presence of a palladium catalyst to yield the final product. This method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3-(4-benzyl-1-piperidinyl)-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c23-17-11-18(24)13-19(12-17)26-21(27)14-20(22(26)28)25-8-6-16(7-9-25)10-15-4-2-1-3-5-15/h1-5,11-13,16,20H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJZNQZDJCBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperidin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.